

Filgotinib: Clinical Trial vs. Real-World Effectiveness

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Compound Focus: Filgotinib

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Condition & Data Source	Study/ Cohort Details	Key Effectiveness Outcomes	Treatment Persistence & Safety
Rheumatoid Arthritis (RA) - Clinical Trials			
<p> FINCH 1-3 Trials [1] Phase 3 RCTs in patients with inadequate response to MTX or bDMARDs, or who were MTX-naïve. Pain Reduction (VAS): Significant reductions from week 2, sustained over time. [1] DAS28-CRP Remission + Low Pain: At week 24, 35.8% (200 mg) and 25.0% (100 mg) achieved both DAS28-CRP remission and VAS pain ≤ 20 mm. [1] N/A for this specific analysis Rheumatoid Arthritis (RA) - Real-World FILOSOPHY & PARROTFISH (Pooled Interim Analysis) [2] Prospective observational studies; 1,309 patients with up to 24 months of follow-up. CDAI Remission/LDA: At Month 24, achieved by 88.2% of AT-naïve and 70.9% of AT-experienced patients. [2] DAS28-CRP Remission: At Month 24, achieved by 85.2% of AT-naïve and 78.0% of AT-experienced patients. [2] Persistence: 84.9% at 6 months. [2] Discontinuation: 25.1% (Lack of efficacy: 40.1%; Adverse events: 38.6%). [2] Belgian TARDIS Registry [3] Real-world cohort; 405 patients assessed at 3 months. Remission (DAS28 <2.6): 61% of patients. [3] Low Disease Activity (DAS28 ≤ 3.2): 81% of patients. [3] HAQ-DI MCID: 70% of patients. [3] Continuation: 92% continued filgotinib at first follow-up. [3] Ulcerative Colitis (UC) - Real-World UK Multicentre Cohort [4] Retrospective study; 286 patients with UC. Clinical Response (8-12 weeks): 65% of patients. [4] Clinical Remission (8-12 weeks): 51% of patients. [4]</p>			

Corticosteroid Cessation: 78% of patients on steroids at baseline were steroid-free. [4] | **Persistence:** 66% at 12 months. [4] **Adverse Events:** Recorded in 30/286 patients (10.5%), leading to discontinuation in 8 patients. [4] |

Key Experimental Protocols from the Data

To help you interpret the data, here are the methodologies used in the cited clinical trials and real-world studies.

Clinical Trial Protocol: FINCH 1-3 Studies

The foundational Phase 3 data for **filgotinib** in RA comes from the **FINCH 1, 2, and 3** trials. [1]

- **Design:** Randomized, double-blind, placebo- and active-controlled trials.
- **Population:** Patients with active, moderate-to-severe RA.
 - **FINCH 1:** Inadequate response to methotrexate (MTX). Compared **filgotinib** (100/200 mg) + MTX vs. adalimumab + MTX vs. placebo + MTX.
 - **FINCH 2:** Inadequate response to biologic DMARDs. Compared **filgotinib** (100/200 mg) vs. placebo, both with conventional DMARDs.
 - **FINCH 3:** MTX-naïve patients. Compared **filgotinib** (100/200 mg) + MTX vs. **filgotinib** 200 mg monotherapy vs. MTX monotherapy.
- **Primary Endpoints:** Included the proportion of patients achieving an ACR20 response at Week 12 (FINCH 2 & 3) or Week 24 (FINCH 1).
- **Pain Assessment:** A key patient-reported outcome was pain, measured on a **100 mm Visual Analogue Scale (VAS)** at multiple time points. [1]

Real-World Study Protocol: UK UC Cohort

The large real-world study in Ulcerative colitis used the following method: [4]

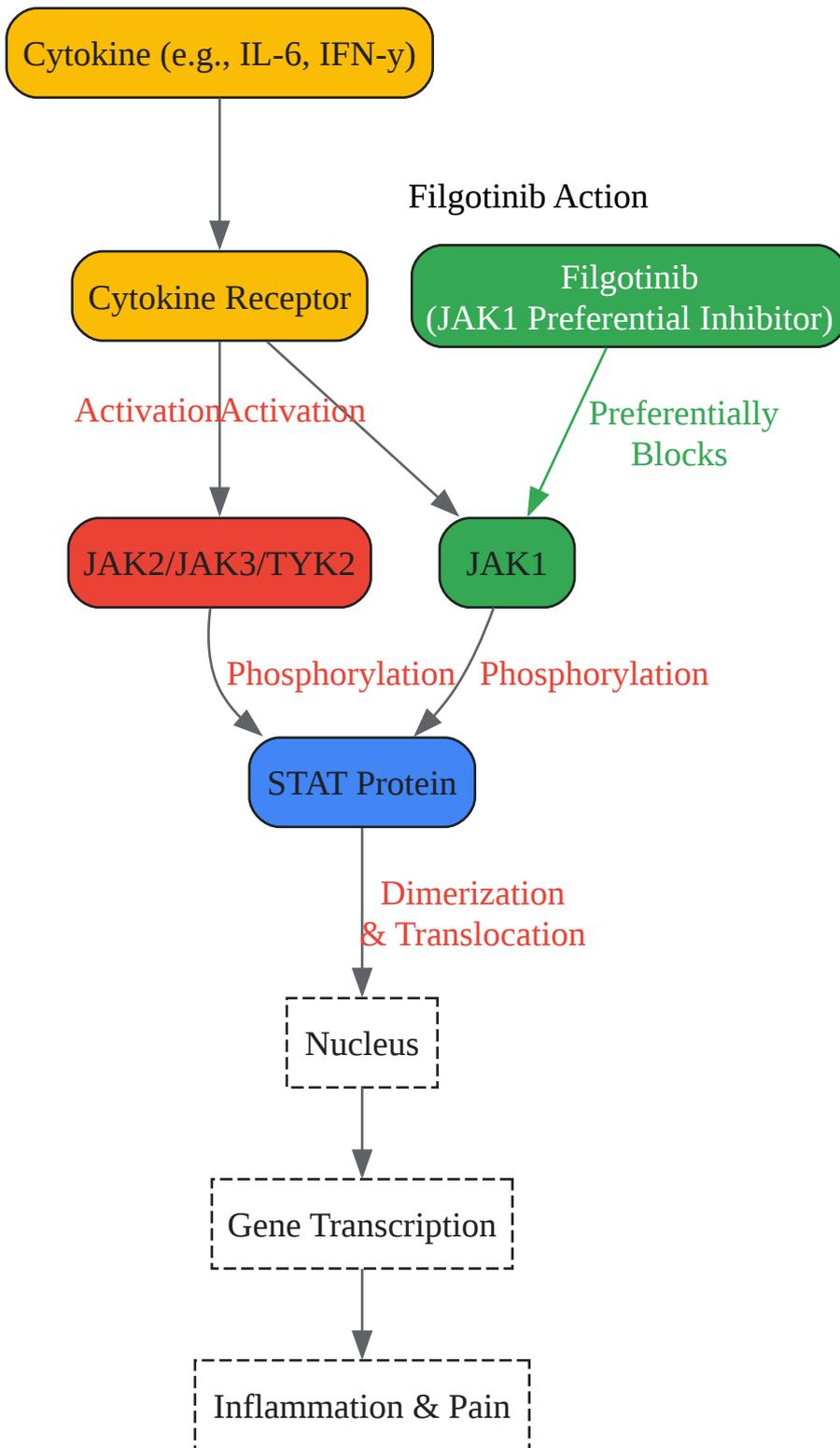
- **Design:** Retrospective, observational cohort evaluation across nine UK centers.
- **Population:** Adult patients with endoscopically and histologically confirmed UC who were initiated on **filgotinib**. The "active disease population" for effectiveness analysis required both clinical activity and objective inflammation (elevated CRP, calprotectin, or active endoscopy) at baseline.
- **Data Collection:** Data was collected from medical records at three timepoints: **Baseline, Post-induction (8-12 weeks)**, and during **Maintenance** (most recent review).

- **Outcomes:**

- **Effectiveness:** Clinical response (reduction in SCCAI ≥ 2 or PMS ≥ 3) and clinical remission (SCCAI ≤ 2 or PMS ≤ 1). Corticosteroid cessation and biomarker (CRP, calprotectin) reduction were also assessed.
- **Persistence:** Calculated using Kaplan-Meier analysis.
- **Safety:** All adverse events were recorded.

Mechanism of Action: JAK-STAT Signaling Pathway

The following diagram illustrates **filgotinib**'s preferential JAK1 inhibition mechanism within the JAK-STAT pathway, which is central to its therapeutic effect.



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Interpretation of Comparative Data

- **Consistency in RA:** The real-world data strongly supports the clinical trial findings. The high rates of **DAS28-CRP remission and LDA** observed in the FILOSOPHY study (up to 85% at 24 months) are consistent with the robust responses in the FINCH trials. [2] [1] The rapid and sustained pain relief, a critical outcome for patients, is confirmed in both settings. [1]
- **Effectiveness in UC:** The real-world data for UC shows that **filgotinib** is effective in a heterogeneous patient population, including over 50% who had failed previous advanced therapies. [4] The **clinical remission rate of 51%** post-induction and **66% treatment persistence** at one year demonstrate its value in a difficult-to-treat real-world cohort. [4]
- **Safety Profile:** Real-world evidence across conditions confirms the acceptable safety and tolerability of filgotinib, with adverse event-driven discontinuation rates remaining low (2.8% in the large UC cohort). [4] This is crucial for informing clinical decision-making.

In summary, the available evidence robustly indicates that **filgotinib**'s effectiveness and safety profile observed in tightly controlled clinical trials successfully translates to diverse and complex patient populations in routine clinical practice.

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